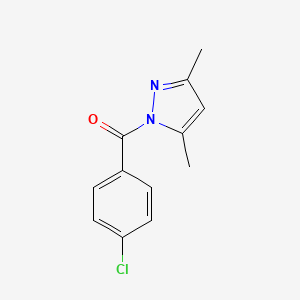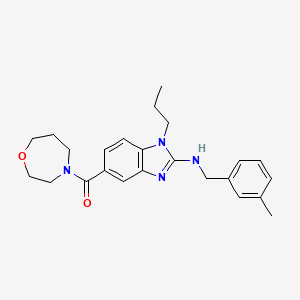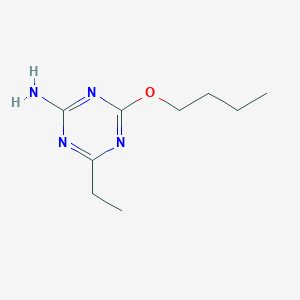
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Clomazone, is an herbicide used to control a variety of broadleaf and grassy weeds. It was first introduced in 1970 and has since become a widely used herbicide in agriculture. Clomazone has a unique mode of action that makes it effective against a broad range of weeds.
Mécanisme D'action
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and protect plants from oxidative stress. This compound inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, which is toxic to plants and results in the death of the weed.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and animals. It has low acute toxicity and is not carcinogenic. This compound is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. This compound has been shown to have some phytotoxicity to crops such as cotton and peanuts, but this can be minimized by proper application techniques.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for use in laboratory experiments. It is easy to handle and has a long shelf life. It is effective against a broad range of weeds, which makes it useful for studying weed control mechanisms. This compound has a unique mode of action that can be used to study the biosynthesis of carotenoids in plants. However, there are some limitations to the use of this compound in laboratory experiments. It has some phytotoxicity to crops, which can limit its use in certain studies. It is also not effective against all weed species, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new formulations that can improve its efficacy and reduce its phytotoxicity. Another area of research is the investigation of its mode of action and the biosynthesis of carotenoids in plants. There is also a need for more research on the environmental fate and transport of this compound and its impact on non-target organisms. Finally, there is a need for more research on the development of sustainable weed management strategies that incorporate the use of this compound and other herbicides.
Méthodes De Synthèse
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is synthesized by reacting 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its herbicidal properties. It has been used in various agricultural crops such as soybean, cotton, corn, and peanuts. This compound has been shown to be effective against a broad range of weeds, including pigweed, morningglory, and foxtail. It is also effective against some grassy weeds such as crabgrass and goosegrass.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBJSVPXZCXBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534625.png)
![5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol](/img/structure/B5534649.png)
![2-(1-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534650.png)

![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol](/img/structure/B5534721.png)